molecular formula C42H48F2N6O7 B119586 2,5,10,13-Tetraazatetradecanedioic acid, 7,7-difluoro-3,12-bis(1-methylethyl)-4,8,11-trioxo-6,9-bis(phenylmethyl)-, bis(2-pyridinylmethyl) ester, (3S-(3R*,6R*,9R*,12R*))- CAS No. 144162-27-6

2,5,10,13-Tetraazatetradecanedioic acid, 7,7-difluoro-3,12-bis(1-methylethyl)-4,8,11-trioxo-6,9-bis(phenylmethyl)-, bis(2-pyridinylmethyl) ester, (3S-(3R*,6R*,9R*,12R*))-

Cat. No.: B119586
CAS No.: 144162-27-6
M. Wt: 786.9 g/mol
InChI Key: QSHUTRHKYMAIMU-ZYADHFCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyridine rings, carbamate, and difluoro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,10,13-Tetraazatetradecanedioic acid, 7,7-difluoro-3,12-bis(1-methylethyl)-4,8,11-trioxo-6,9-bis(phenylmethyl)-, bis(2-pyridinylmethyl) ester, (3S-(3R*,6R*,9R*,12R*))- typically involves multi-step organic synthesis. One common approach is the metal- and column-free one-pot ammonolysis method, which uses a wide range of aryl and alkyl amines . This method results in nearly quantitative conversions and is not hindered by donor or acceptor groups on secondary amine rings .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same one-pot ammonolysis method, ensuring high yields and efficiency. The reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like t-butyl hydroperoxide (t-BuOOH) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5,10,13-Tetraazatetradecanedioic acid, 7,7-difluoro-3,12-bis(1-methylethyl)-4,8,11-trioxo-6,9-bis(phenylmethyl)-, bis(2-pyridinylmethyl) ester, (3S-(3R*,6R*,9R*,12R*))- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

144162-27-6

Molecular Formula

C42H48F2N6O7

Molecular Weight

786.9 g/mol

IUPAC Name

pyridin-2-ylmethyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C42H48F2N6O7/c1-27(2)35(49-40(54)56-25-31-19-11-13-21-45-31)38(52)47-33(23-29-15-7-5-8-16-29)37(51)42(43,44)34(24-30-17-9-6-10-18-30)48-39(53)36(28(3)4)50-41(55)57-26-32-20-12-14-22-46-32/h5-22,27-28,33-36H,23-26H2,1-4H3,(H,47,52)(H,48,53)(H,49,54)(H,50,55)/t33-,34-,35-,36-/m0/s1

InChI Key

QSHUTRHKYMAIMU-ZYADHFCISA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=N3)(F)F)NC(=O)OCC4=CC=CC=N4

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=N3)(F)F)NC(=O)OCC4=CC=CC=N4

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=N3)(F)F)NC(=O)OCC4=CC=CC=N4

Key on ui other cas no.

144162-27-6

Synonyms

pyridin-2-ylmethyl N-[(1S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl- 2-(pyridin-2-ylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenyl -hexan-2-yl]carbamoyl]-2-methyl-propyl]carbamate

Origin of Product

United States

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